molecular formula C19H19N3OS B10911966 N-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbothioamide

N-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbothioamide

Cat. No.: B10911966
M. Wt: 337.4 g/mol
InChI Key: HOXWNEQYNLJGBD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbothioamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a methoxyphenyl group, a tetrahydropyridoindole core, and a carbothioamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with an appropriate indole derivative under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as amidation and cyclization . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an enzyme inhibitor, particularly in the inhibition of enzymes like HIV-1 protease and renin . In medicine, its derivatives have been explored for their anti-inflammatory, anti-cancer, and anti-viral properties . Industrial applications include its use in the development of new materials and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to the disruption of critical biological processes, such as viral replication or cancer cell proliferation. The indole core also plays a role in the compound’s ability to interact with biological targets, enhancing its overall efficacy.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide

InChI

InChI=1S/C19H19N3OS/c1-23-14-8-6-13(7-9-14)20-19(24)22-11-10-18-16(12-22)15-4-2-3-5-17(15)21-18/h2-9,21H,10-12H2,1H3,(H,20,24)

InChI Key

HOXWNEQYNLJGBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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